molecular formula C17H13ClN2O B5486360 2-chloro-N-(2-methylquinolin-5-yl)benzamide

2-chloro-N-(2-methylquinolin-5-yl)benzamide

Cat. No.: B5486360
M. Wt: 296.7 g/mol
InChI Key: XETJXGQCCTUTLW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methylquinolin-5-yl)benzamide typically involves the reaction of 2-methylquinoline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methylquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylquinolin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, leading to apoptosis and reduced cell proliferation . The compound’s quinoline moiety is crucial for its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-methylquinolin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key signaling pathways in cancer cells makes it a promising candidate for further research and development.

Properties

IUPAC Name

2-chloro-N-(2-methylquinolin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-11-9-10-13-15(19-11)7-4-8-16(13)20-17(21)12-5-2-3-6-14(12)18/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETJXGQCCTUTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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